molecular formula C8H14ClNO2 B6189947 methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 2758001-34-0

methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No. B6189947
CAS RN: 2758001-34-0
M. Wt: 191.7
InChI Key:
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Description

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride, also known as Methyl 6-Aminohexanoate hydrochloride, is a synthetic organic compound that has been used in a variety of scientific applications. It is a white solid that is soluble in water and has a molecular weight of 197.6 g/mol. Methyl 6-Aminohexanoate hydrochloride has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride 6-Aminohexanoate hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including peptides, proteins, and nucleotides. It has also been used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction. Additionally, it has been used in the development of new drugs and drug delivery systems.

Mechanism of Action

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride 6-Aminohexanoate hydrochloride acts as a substrate for various enzymes, such as proteases and kinases. It also acts as a ligand for various receptors, such as G-protein coupled receptors. Additionally, it has been shown to interact with various ion channels, such as calcium channels.
Biochemical and Physiological Effects
This compound 6-Aminohexanoate hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as proteases and kinases. It has also been shown to modulate the activity of various receptors, such as G-protein coupled receptors. Additionally, it has been shown to interact with various ion channels, such as calcium channels.

Advantages and Limitations for Lab Experiments

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride 6-Aminohexanoate hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a relatively low toxicity. However, it is not soluble in organic solvents and is not very soluble in water. Additionally, it is a relatively large molecule, which can make it difficult to work with in some experiments.

Future Directions

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride 6-Aminohexanoate hydrochloride has many potential applications in the future. It could be used in the development of new drugs and drug delivery systems. Additionally, it could be used in the study of enzyme kinetics and signal transduction. Additionally, it could be used in the synthesis of various compounds, such as peptides, proteins, and nucleotides. Finally, it could be used in the study of biochemical and physiological processes, such as enzyme kinetics and signal transduction.

Synthesis Methods

Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride 6-Aminohexanoate hydrochloride can be synthesized from the reaction of 6-aminohexanoic acid and methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction of these two compounds produces methyl 6-Aminohexanoate hydrochloride and formic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves the reaction of 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid with methanol and hydrochloric acid.", "Starting Materials": [ "6-aminobicyclo[3.1.0]hexane-6-carboxylic acid", "Methanol", "Hydrochloric acid" ], "Reaction": [ "To a solution of 6-aminobicyclo[3.1.0]hexane-6-carboxylic acid in methanol, add hydrochloric acid.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the resulting precipitate.", "Wash the precipitate with cold methanol and dry under vacuum to obtain methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate hydrochloride." ] }

CAS RN

2758001-34-0

Molecular Formula

C8H14ClNO2

Molecular Weight

191.7

Purity

95

Origin of Product

United States

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